molecular formula C8H12N2O B8736229 [6-(1-Aminoethyl)pyridin-2-yl]methanol

[6-(1-Aminoethyl)pyridin-2-yl]methanol

Cat. No. B8736229
M. Wt: 152.19 g/mol
InChI Key: HPJQMQIVOUELDI-UHFFFAOYSA-N
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Patent
US08486970B2

Procedure details

To a solution of 1.8 g of 1-[6-(hydroxymethyl)pyridin-2-yl]ethanone oxime in 36 ml of methanol was added 500 mg of 10% palladium-carbon (50% wet) under an argon atmosphere, followed by stifling for 7 hours under a hydrogen atmosphere. After filtration through Celite, the filtrate was evaporated under reduced pressure to obtain 1.5 g of [6-(1-aminoethyl)pyridin-2-yl]methanol.
Name
1-[6-(hydroxymethyl)pyridin-2-yl]ethanone oxime
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:8]=[C:7]([C:9](=[N:11]O)[CH3:10])[CH:6]=[CH:5][CH:4]=1>CO.[C].[Pd]>[NH2:11][CH:9]([C:7]1[N:8]=[C:3]([CH2:2][OH:1])[CH:4]=[CH:5][CH:6]=1)[CH3:10] |f:2.3|

Inputs

Step One
Name
1-[6-(hydroxymethyl)pyridin-2-yl]ethanone oxime
Quantity
1.8 g
Type
reactant
Smiles
OCC1=CC=CC(=N1)C(C)=NO
Name
Quantity
36 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC(C)C1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.